Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]-
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Overview
Description
Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a thioether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- typically involves the reaction of 1-chloro-4-iodobenzene with 1-methyl-3-phenylpropylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the thioether group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in a polar aprotic solvent.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or modified thioether derivatives.
Scientific Research Applications
Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-chloro-4-methyl-
- Benzene, 1-chloro-4-ethyl-
- Benzene, 1-chloro-4-phenyl-
Uniqueness
Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
613245-44-6 |
---|---|
Molecular Formula |
C16H17ClS |
Molecular Weight |
276.8 g/mol |
IUPAC Name |
1-chloro-4-(4-phenylbutan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C16H17ClS/c1-13(7-8-14-5-3-2-4-6-14)18-16-11-9-15(17)10-12-16/h2-6,9-13H,7-8H2,1H3 |
InChI Key |
NATIUKSUURYMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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